Boc-dap(Z)-OH

概要

説明

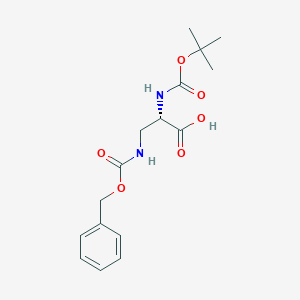

Boc-dap(Z)-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)carbonyl]amino]-L-alanine, is a compound commonly used in organic synthesis and peptide chemistry. It is a derivative of L-alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is protected by a benzyloxycarbonyl (Z) group. These protecting groups are crucial in multi-step organic synthesis to prevent unwanted side reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-dap(Z)-OH typically involves the protection of L-alanine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature. The carboxyl group is then protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. The reaction conditions are mild, usually carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Boc-dap(Z)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol. The Z group can be removed using catalytic hydrogenation or strong acids.

Coupling Reactions: Formation of peptide bonds using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol for Boc removal; catalytic hydrogenation or TFA for Z removal.

Coupling: DCC or DIC with HOBt in solvents like dimethylformamide (DMF) or dichloromethane.

Major Products

The major products formed from these reactions are the deprotected amino acids or peptides, which can be further used in peptide synthesis or other organic transformations.

科学的研究の応用

Boc-dap(Z)-OH is widely used in scientific research, particularly in:

Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.

Medicinal Chemistry: Used in the synthesis of peptide-based drugs and inhibitors.

Bioconjugation: Employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.

Material Science: Utilized in the synthesis of peptide-based materials with unique properties.

作用機序

The mechanism of action of Boc-dap(Z)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process. The Boc group is removed under acidic conditions, while the Z group is removed either by catalytic hydrogenation or strong acids, revealing the free amino and carboxyl groups for further reactions.

類似化合物との比較

Similar Compounds

Boc-dap-OH: Similar to Boc-dap(Z)-OH but lacks the Z protecting group.

Fmoc-dap(Z)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino protection.

Cbz-dap(Z)-OH: Uses a benzyloxycarbonyl (Cbz) group for amino protection.

Uniqueness

This compound is unique due to the combination of Boc and Z protecting groups, providing dual protection for both the amino and carboxyl groups. This dual protection is advantageous in complex peptide synthesis, allowing for selective deprotection and further functionalization.

生物活性

Boc-dap(Z)-OH, or N-[(tert-Butoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-L-alanine, is a protected dipeptide extensively utilized in peptide synthesis and medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group, provide significant stability and versatility in chemical reactions, particularly in the synthesis of complex peptides and antibody-drug conjugates (ADCs) .

- Molecular Formula : C16H22N2O6

- Molar Mass : 338.36 g/mol

- Chemical Structure : Characterized by the presence of both Boc and Z protecting groups, which enhance its stability during synthesis processes .

This compound primarily functions as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. The Boc group can be removed under acidic conditions, while the Z group is typically removed via catalytic hydrogenation or strong acids, allowing for further functionalization of the resulting peptides .

Applications in Research

- Peptide Synthesis : Utilized as a building block in the stepwise synthesis of peptides.

- Antibody-Drug Conjugates (ADCs) : Acts as a linker to facilitate the targeted delivery of cytotoxic drugs to cancer cells, enhancing therapeutic efficacy while minimizing damage to healthy tissues .

- Medicinal Chemistry : Employed in the development of peptide-based drugs and inhibitors, contributing to advancements in cancer treatment and other therapeutic areas.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Boc-dap-OH | Lacks the Z protecting group | Less stable in certain reactions |

| Fmoc-dap(Z)-OH | Uses fluorenylmethyloxycarbonyl for protection | Different protection/deprotection conditions |

| Cbz-dap(Z)-OH | Utilizes benzyloxycarbonyl for protection | May have different reactivity profiles |

| Z-Dap-OH | Uses only Z for protection | Less effective at preventing side reactions |

This compound's dual protection mechanism allows for more precise manipulation during peptide synthesis compared to its counterparts, making it particularly valuable in complex synthetic pathways .

Study on Antibody-Drug Conjugates

A pivotal study highlighted the role of this compound in the synthesis of ADCs targeting cancer cells. The study demonstrated that ADCs incorporating this compound as a linker exhibited enhanced stability and selective release of cytotoxic agents upon binding to target antigens on cancer cells. This targeted approach significantly improved therapeutic outcomes while reducing systemic toxicity .

Cytotoxicity Assessment

In vitro studies have shown that peptides synthesized using this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, conjugates formed with methotrexate (MTX) demonstrated improved cellular uptake and cytotoxic effects compared to free MTX, suggesting that this compound facilitates better drug delivery mechanisms .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSMVGTLTVHLK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984255 | |

| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65710-57-8 | |

| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。